molecular formula C13H16 B14553601 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene CAS No. 61907-73-1

1-(Hexa-3,5-dien-3-yl)-3-methylbenzene

Cat. No.: B14553601
CAS No.: 61907-73-1
M. Wt: 172.27 g/mol
InChI Key: DJXXEFHARVLNPF-UHFFFAOYSA-N
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Description

1-(Hexa-3,5-dien-3-yl)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a hexa-3,5-dien-3-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene and hexa-3,5-dien-3-yl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF).

    Catalyst: A palladium catalyst, such as palladium on carbon (Pd/C), is used to facilitate the coupling reaction.

    Procedure: The benzene is treated with the hexa-3,5-dien-3-yl bromide in the presence of the palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as distillation and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Hexa-3,5-dien-3-yl)-3-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with cellular receptors to modulate biological processes.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

1-(Hexa-3,5-dien-3-yl)-3-methylbenzene can be compared with other similar compounds, such as:

    1-(Hexa-3,5-dien-3-yl)-2-methylbenzene: Differing in the position of the methyl group on the benzene ring.

    1-(Hexa-3,5-dien-3-yl)-4-methylbenzene: Another positional isomer with the methyl group at the para position.

    1-(Hexa-3,5-dien-3-yl)-3-ethylbenzene: Featuring an ethyl group instead of a methyl group.

Uniqueness: The unique structural arrangement of this compound, with its specific substitution pattern, imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

61907-73-1

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1-hexa-3,5-dien-3-yl-3-methylbenzene

InChI

InChI=1S/C13H16/c1-4-7-12(5-2)13-9-6-8-11(3)10-13/h4,6-10H,1,5H2,2-3H3

InChI Key

DJXXEFHARVLNPF-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC=C)C1=CC=CC(=C1)C

Origin of Product

United States

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